molecular formula C9H13F3N4O B2913427 4-Amino-N-isopropyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide CAS No. 2101198-56-3

4-Amino-N-isopropyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide

Cat. No. B2913427
CAS RN: 2101198-56-3
M. Wt: 250.225
InChI Key: HCOQBYUVHYIULH-UHFFFAOYSA-N
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Description

4-Amino-N-isopropyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is an important regulator of cellular energy homeostasis, and A-769662 has been shown to have potential therapeutic applications in metabolic disorders such as diabetes and obesity. In

Mechanism of Action

4-Amino-N-isopropyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide activates AMPK by binding to the γ-subunit of the enzyme. This binding induces a conformational change in the enzyme, leading to increased phosphorylation of AMPK substrates. This results in increased glucose uptake and fatty acid oxidation, as well as other metabolic effects. 4-Amino-N-isopropyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide has also been shown to inhibit de novo lipogenesis, which may be beneficial in the treatment of obesity.
Biochemical and Physiological Effects
4-Amino-N-isopropyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide has been shown to have several biochemical and physiological effects. In addition to activating AMPK, it has been shown to increase glucose uptake and fatty acid oxidation in skeletal muscle and adipose tissue. 4-Amino-N-isopropyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide has also been shown to improve insulin sensitivity in animal models of insulin resistance. Furthermore, 4-Amino-N-isopropyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases such as rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

4-Amino-N-isopropyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide has several advantages for lab experiments. It is a small molecule activator of AMPK, which makes it easy to use in cell culture experiments. 4-Amino-N-isopropyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide has also been shown to have good bioavailability and pharmacokinetic properties in animal models, which makes it a good candidate for in vivo experiments. However, there are also some limitations to using 4-Amino-N-isopropyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide in lab experiments. It has been shown to have off-target effects on other enzymes, which may complicate the interpretation of results. Furthermore, the synthesis of 4-Amino-N-isopropyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide is relatively complex and low-yielding, which may limit its availability for some experiments.

Future Directions

There are several future directions for research on 4-Amino-N-isopropyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide. One area of interest is the potential therapeutic applications of 4-Amino-N-isopropyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide in metabolic disorders such as diabetes and obesity. Further studies are needed to determine the optimal dosing and duration of treatment, as well as the potential side effects of long-term use. Another area of interest is the potential anti-inflammatory effects of 4-Amino-N-isopropyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide. Further studies are needed to determine the mechanism of action and the potential therapeutic applications of 4-Amino-N-isopropyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide in inflammatory diseases. Finally, there is potential for the development of more potent and selective activators of AMPK, which may have even greater therapeutic potential than 4-Amino-N-isopropyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide.

Synthesis Methods

The synthesis of 4-Amino-N-isopropyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide involves several steps, starting with the reaction of 4,4,4-trifluoro-3-oxobutanoyl chloride with isopropylamine to form 4,4,4-trifluoro-3-oxobutyl isopropylcarbamate. This intermediate is then reacted with hydrazine to form 4-amino-N-isopropyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide, which is the final product. The overall yield of this synthesis method is approximately 25%.

Scientific Research Applications

4-Amino-N-isopropyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide has been extensively studied for its potential therapeutic applications in metabolic disorders such as diabetes and obesity. It has been shown to activate AMPK in various cell types, leading to increased glucose uptake and fatty acid oxidation. 4-Amino-N-isopropyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide has also been shown to improve insulin sensitivity in animal models of insulin resistance. Furthermore, 4-Amino-N-isopropyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

4-amino-N-propan-2-yl-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13F3N4O/c1-5(2)14-8(17)7-6(13)3-16(15-7)4-9(10,11)12/h3,5H,4,13H2,1-2H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCOQBYUVHYIULH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=NN(C=C1N)CC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13F3N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-N-isopropyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide

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